molecular formula C8H9FO B14780161 2-Fluoro-3,5-dimethylphenol

2-Fluoro-3,5-dimethylphenol

Cat. No.: B14780161
M. Wt: 140.15 g/mol
InChI Key: ZHWSVHSIQRTGQX-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-dimethylphenol is an organic compound that belongs to the class of fluorinated phenols It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,5-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 3,5-dimethylphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

For large-scale production, the synthesis may involve the use of more efficient and cost-effective methods. One such method includes the direct fluorination of 3,5-dimethylphenol using elemental fluorine gas in the presence of a catalyst. This method allows for high yields and can be easily scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Fluoro-3,5-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 3-Fluoro-5-methylphenol
  • 2-Chloro-3,5-dimethylphenol

Uniqueness

2-Fluoro-3,5-dimethylphenol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

2-fluoro-3,5-dimethylphenol

InChI

InChI=1S/C8H9FO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3

InChI Key

ZHWSVHSIQRTGQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)F)C

Origin of Product

United States

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